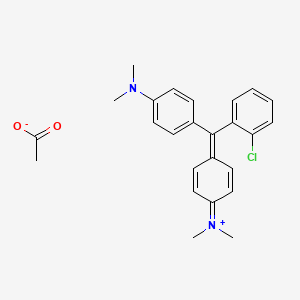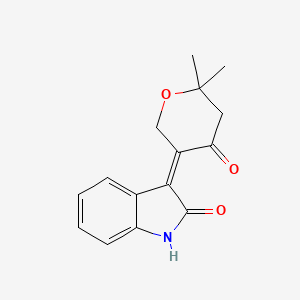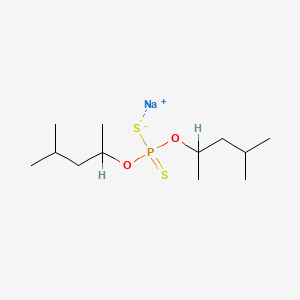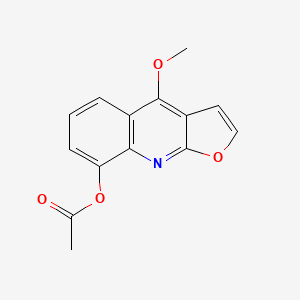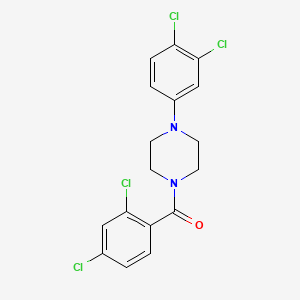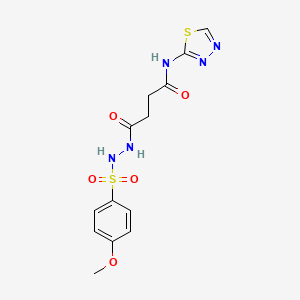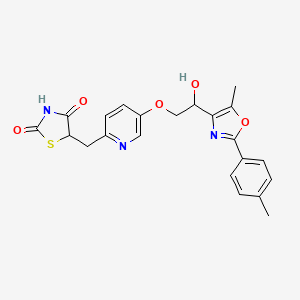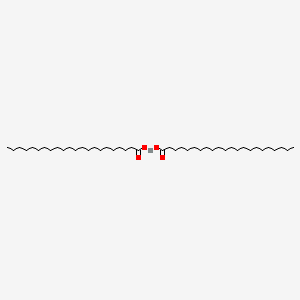
Lead didocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead didocosanoate is a chemical compound with the molecular formula Pb(C22H43O2)2This compound is part of the broader category of lead carboxylates, which are used in various industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through a reaction between lead(II) acetate and docosanoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding docosanoic acid dissolved in an organic solvent such as toluene. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of lead oxide with docosanoic acid in the presence of a suitable solvent. This method allows for the continuous production of this compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Lead didocosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with metal salts like sodium or potassium salts can facilitate substitution.
Major Products Formed:
Oxidation: Lead oxides and various organic oxidation products.
Reduction: Lead metal and docosanoic acid.
Substitution: New metal carboxylates and lead salts .
Wissenschaftliche Forschungsanwendungen
Lead didocosanoate has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics .
Wirkmechanismus
The mechanism of action of lead didocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. Lead ions can bind to sulfhydryl groups in proteins, affecting their function and leading to various biochemical effects. The docosanoate component can interact with lipid membranes, altering their properties and potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Lead Stearate: Another lead carboxylate with a shorter carbon chain.
Lead Palmitate: Similar in structure but with a different fatty acid component.
Lead Oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Lead didocosanoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high thermal stability and specific interactions with lipid membranes .
Eigenschaften
CAS-Nummer |
29597-84-0 |
|---|---|
Molekularformel |
C44H86O4Pb |
Molekulargewicht |
886 g/mol |
IUPAC-Name |
docosanoate;lead(2+) |
InChI |
InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |
InChI-Schlüssel |
KJEHHZFAMCTZJD-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


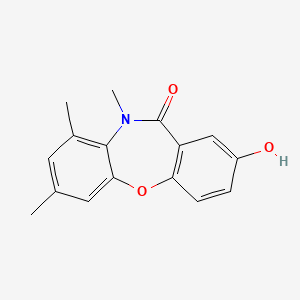
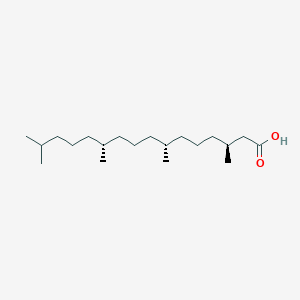
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-6-ethyl-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12782954.png)
